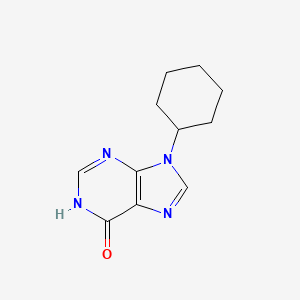

9-Cyclohexyl-3,9-dihydro-6h-purin-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

9-cyclohexyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMXSKNLJUSQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2N=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280851 | |

| Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-42-6 | |

| Record name | NSC18925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 9-Cyclohexyl-3,9-dihydro-6H-purin-6-one

The construction of the 9-cyclohexylpurinone framework can be achieved through several established synthetic pathways. These routes often begin with simpler pyrimidine (B1678525) precursors or involve the direct alkylation of a pre-existing purine (B94841) ring system.

Multi-step synthesis provides a versatile approach to constructing the this compound molecule, often starting from readily available pyrimidine derivatives. A common strategy involves the sequential construction of the imidazole (B134444) ring onto a pyrimidine scaffold.

For instance, a synthetic route can commence with a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine. This starting material can undergo a series of reactions, including nucleophilic substitution, reduction of the nitro group to an amine, and subsequent cyclization with a one-carbon source like triethyl orthoformate to form the purine core. The cyclohexyl group is typically introduced at the N-9 position in a later step.

A representative multi-step synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4,6-dichloro-5-nitropyrimidine, Cyclohexylamine (B46788) | N,N-Diisopropylethylamine (DIEA), Butanol | 6-chloro-N-cyclohexyl-5-nitro-pyrimidin-4-amine |

| 2 | 6-chloro-N-cyclohexyl-5-nitro-pyrimidin-4-amine | Sodium dithionite (B78146) (Na2S2O4) | 6-chloro-N4-cyclohexyl-pyrimidine-4,5-diamine |

| 3 | 6-chloro-N4-cyclohexyl-pyrimidine-4,5-diamine | Triethyl orthoformate, Acetic anhydride | 6-chloro-9-cyclohexyl-9H-purine |

| 4 | 6-chloro-9-cyclohexyl-9H-purine | Aqueous acid or base | This compound |

This sequence allows for the controlled assembly of the target molecule, with purification of intermediates at each stage ensuring the purity of the final product.

The direct alkylation of the purine ring, typically starting from hypoxanthine (B114508), presents a more direct route to this compound. However, this approach is often complicated by the presence of multiple nucleophilic nitrogen atoms (N-1, N-3, N-7, and N-9), leading to mixtures of regioisomers. The thermodynamically more stable N-9 isomer is generally the major product, but the formation of the N-7 isomer is a common side reaction. nih.govacs.org

To overcome this challenge, various regioselective alkylation strategies have been developed to favor the formation of the desired N-9 substituted product. These methods often employ specific catalysts or reaction conditions to sterically or electronically direct the alkylation to the N-9 position. nih.govnih.gov

One effective method involves the use of β-cyclodextrin as a phase-transfer catalyst. The hydrophobic cavity of β-cyclodextrin is thought to encapsulate the purine molecule in a way that sterically hinders the N-7 position, leaving the N-9 position more accessible for alkylation. google.com Another approach utilizes microwave irradiation in the presence of a specific base, such as tetrabutylammonium (B224687) hydroxide, which has been shown to improve the regioselectivity for N-9 alkylation. nih.gov

The choice of alkylating agent and reaction conditions can also influence the regioselectivity. For example, the reaction of hypoxanthine with cyclohexyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) typically yields a mixture of N-9 and N-7 cyclohexylhypoxanthine, with the N-9 isomer being the predominant product.

Solid-phase synthesis offers a powerful platform for the preparation of purine derivatives, allowing for the rapid assembly of compound libraries and simplifying purification processes. researchgate.net In this approach, the purine scaffold is assembled on a solid support, such as a resin.

A general strategy for the solid-phase synthesis of N-9 substituted purines starts with anchoring a suitable building block to the resin. For example, a resin-bound amine can be reacted with 4,6-dichloro-5-nitropyrimidine. Subsequent reactions, including displacement of the second chloride, reduction of the nitro group, and cyclization to form the purine ring, are carried out on the solid support. researchgate.net The N-9 substituent, in this case, the cyclohexyl group, can be introduced by using cyclohexylamine in one of the initial steps. Finally, the desired this compound is cleaved from the resin.

This methodology is particularly advantageous for creating a diverse range of derivatives for screening purposes, as different building blocks can be readily introduced at various stages of the synthesis.

Derivatization and Functionalization of the Purinone Core

Once the 9-cyclohexylpurinone scaffold is synthesized, it can be further modified at various positions to generate a range of analogs with potentially different properties. The C-2, C-6, and N-9 positions are common sites for derivatization. nih.gov

The purinone core of this compound offers several sites for chemical modification. The C-6 carbonyl group can be converted to a chloro group, which then serves as a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution.

For instance, treatment of this compound with a chlorinating agent like phosphorus oxychloride (POCl3) yields 6-chloro-9-cyclohexyl-9H-purine. This intermediate can then be reacted with various nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups at the C-6 position. nih.gov

The C-2 position can also be functionalized, although it is generally less reactive than the C-6 position. Introduction of a substituent at C-2 often requires starting from a pre-functionalized purine or pyrimidine precursor. For example, starting with 2,6-dichloropurine (B15474) allows for sequential and selective substitution at the C-6 and C-2 positions.

The N-9 cyclohexyl group itself can be varied by using different cycloalkyl or alkyl halides in the initial alkylation step, leading to a range of N-9 substituted hypoxanthine analogs.

A table summarizing potential derivatization reactions is provided below:

| Starting Material | Reagent/Conditions | Position of Functionalization | Product Type |

| This compound | POCl3 | C-6 | 6-Chloro-9-cyclohexyl-9H-purine |

| 6-Chloro-9-cyclohexyl-9H-purine | R-NH2 (amine) | C-6 | 6-Amino-9-cyclohexyl-9H-purine derivative |

| 6-Chloro-9-cyclohexyl-9H-purine | R-SH (thiol) | C-6 | 6-Thio-9-cyclohexyl-9H-purine derivative |

| 2,6-Dichloro-9-cyclohexyl-9H-purine | R-NH2 (amine) | C-2 and/or C-6 | 2,6-Diamino-9-cyclohexyl-9H-purine derivative |

The introduction of cyclic amines, such as piperidine (B6355638) or morpholine, at the C-6 position of the purine ring is a common strategy in medicinal chemistry to enhance solubility and modulate biological activity. mdpi.comijnrd.org This is typically achieved by reacting the 6-chloro-9-cyclohexyl-9H-purine intermediate with the desired cyclic amine in the presence of a base. nih.gov

Similarly, arylmethyl groups can be introduced at various positions, most commonly at one of the purine nitrogens or as a substituent on an amino group attached to the purine core. For example, an amino group at the C-6 position can be further functionalized by reaction with an arylmethyl halide. The synthesis of 9-substituted-9-deazapurines has been achieved through the direct Friedel-Crafts aroylation or arylmethylation of 9-deazapurines.

These modifications significantly expand the chemical space around the this compound scaffold, enabling the fine-tuning of its physicochemical and biological properties.

Formation of Analogs via Coupling Reactions

The development of new analogs of this compound often utilizes palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and vinyl substituents at the C6 position of the purine ring.

The typical precursor for these coupling reactions is a 9-substituted-6-halopurine, such as 9-benzyl-6-chloropurine. lookchem.comstudfile.net The reaction of this intermediate with various boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base affords the corresponding 6-aryl- or 6-alkenylpurines. lookchem.com The choice of reaction conditions, particularly the solvent and base, can significantly influence the reaction's success and yield. For instance, anhydrous conditions in toluene (B28343) are often favored for coupling with electron-rich arylboronic acids, while aqueous conditions using a solvent like dimethoxyethane (DME) may be more suitable for electron-poor arylboronic acids and alkenylboronic acids. lookchem.comstudfile.net

A general procedure for the Suzuki-Miyaura coupling of a 9-substituted-6-chloropurine involves stirring the chloropurine with the respective boronic acid, a palladium catalyst, and a base in a suitable solvent under an inert atmosphere at elevated temperatures. lookchem.com The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like column chromatography.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 6-substituted purine analogs. For example, the reaction of 9-benzyl-6-chloropurine with phenylboronic acid yields 9-benzyl-6-phenylpurine in excellent yields. lookchem.com Similarly, a variety of substituted phenylboronic acids can be employed to introduce different functionalities onto the purine core.

Yield Optimization and Reaction Condition Analysis

The efficient synthesis of this compound and its analogs is contingent on the careful optimization of reaction conditions to maximize yields and minimize the formation of byproducts. Key transformations in the synthetic sequence include the N9-alkylation of a purine precursor and the hydrolysis of a 6-chloro substituent to the desired 6-oxo functionality.

The synthesis of the precursor, 6-chloropurine (B14466), can be achieved by treating hypoxanthine with a chlorinating agent like phosphorus oxychloride in the presence of an organic base. google.com A patented method describes the reaction of hypoxanthine with bis(trichloromethyl)carbonate in an organic solvent with an organic amine catalyst. patsnap.com Another approach involves the reaction of acetyl hypoxanthine with phosphorus oxychloride and a tertiary amine catalyst at elevated temperatures. google.com

A crucial step is the regioselective alkylation of the purine ring at the N9 position with a cyclohexyl group. Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers. nih.gov However, specific conditions can favor the formation of the desired N9-substituted product. For instance, using N,N-dimethylformamide (DMF) as the solvent and a strong base like sodium hydride (NaH) can promote N9 alkylation. The reaction of 6-chloropurine with a tert-alkyl halide can be achieved using a silylation method with a Lewis acid catalyst like SnCl₄, which can lead to the N9 isomer under thermodynamic control. nih.gov

The final step to obtain this compound is the hydrolysis of the 6-chloro group. This transformation is typically achieved by treating the 9-cyclohexyl-6-chloropurine intermediate with a base in an aqueous medium.

The table below summarizes the key reaction steps and the types of conditions that can be optimized for the synthesis of this compound and its analogs.

| Reaction Step | Reactants | Reagents and Conditions | Product | Key Optimization Parameters |

| Chlorination | Hypoxanthine | POCl₃, Organic Base | 6-Chloropurine | Temperature, Reaction Time, Choice of Base |

| N9-Alkylation | 6-Chloropurine, Cyclohexyl Halide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, ACN) | 9-Cyclohexyl-6-chloropurine | Choice of Base and Solvent, Temperature |

| Hydrolysis | 9-Cyclohexyl-6-chloropurine | Aqueous Base (e.g., NaOH, KOH) | This compound | Base Concentration, Temperature, Reaction Time |

| Suzuki-Miyaura Coupling | 9-Cyclohexyl-6-chloropurine, Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene, DME) | 9-Cyclohexyl-6-aryl-9H-purine | Catalyst Loading, Choice of Ligand, Base, and Solvent |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents at the N-9 Position on Biological Interactions

The N-9 position of the purine (B94841) ring is a critical site for substitution, significantly influencing the compound's physicochemical properties and biological activity. rsc.orgresearchgate.net The nature of the substituent at this position can govern everything from solubility to receptor-specific affinity. For example, to enhance solubility for nuclear magnetic resonance (NMR) studies without disrupting intermolecular hydrogen bonding, a 2-(2-(2-methoxyethoxy)ethoxy)ethyl group has been successfully employed at the N-9 position. acs.org

In the rational design of cytokinin derivatives, a series of N(6)-[(3-methylbut-2-en-1-yl)amino]purine (iP) analogues were synthesized with various substitutions at the N-9 position, including tetrahydropyran-2-yl and functionalized C2-C4 alkyl chains. nih.gov This work aimed to establish a clear relationship between the N-9 substituent and the resulting cytokinin activity. nih.gov While many of these N-9 substituted derivatives did not trigger certain cytokinin receptors, they remained active in in-vitro bioassays, indicating that the N-9 modification modulates the mechanism of action. nih.gov

In the pursuit of new histamine (B1213489) H3 receptor (H3R) ligands, research has focused on purine derivatives that feature aromatic rings with electron-withdrawing groups at the N-9 position as a key part of the proposed pharmacophore. nih.gov This strategy, combined with other structural features, led to the development of potent H3R ligands with high affinity. nih.gov The synthesis of N-9 substituted-6-chloropurine derivatives has also been a strategy for generating compounds with potential cytotoxic activities against cancer cell lines. researchgate.net

Table 1: Impact of N-9 Substituents on Purine Analogue Properties

| N-9 Substituent Type | Investigated Effect | Target/Application | Citation |

|---|---|---|---|

| Aromatic rings with electron-withdrawing groups | Component of a pharmacophore to enhance H3R affinity | Histamine H3 Receptor (H3R) | nih.gov |

| Tetrahydropyran-2-yl, functionalized alkyl chains | Modulation of cytokinin activity | Cytokinin Receptors | nih.gov |

| 2-(2-(2-methoxyethoxy)ethoxy)ethyl | Increased solubility without interfering with H-bonding | NMR Studies | acs.org |

| Various (unspecified) | Generation of cytotoxic activity | Cancer Cell Lines | researchgate.net |

Influence of Modifications at C-2 and C-6 Positions on Biological Activity and Selectivity

Modifications at the C-2 and C-6 positions of the purine nucleus are fundamental strategies for tuning biological activity and achieving selectivity. nih.gov A significant body of research shows that even minor alterations at these sites can dramatically change a compound's pharmacological profile. nih.govresearchgate.net

The introduction of a halogen, such as chlorine, at the C-2 position is a known strategy to enhance biological potency. nih.govnih.gov This modification can also confer resistance to metabolic enzymes like adenosine (B11128) deaminase (ADA), thereby increasing the compound's duration of action. nih.gov The synthesis of 2,6,9-trisubstituted purines often starts from precursors like 2-amino-6-chloropurine (B14584) or 2,6-dichloropurine (B15474), which allow for sequential and selective modifications. nih.govresearchgate.netresearchgate.net For instance, in one study, 31 novel 2,6,9-trisubstituted purine derivatives were synthesized and evaluated for antitumor activity, revealing that an arylpiperazinyl system at the C-6 position was beneficial for cytotoxicity, whereas bulky groups at the C-2 position were not. nih.gov

Similarly, the development of anti-Hepatitis C Virus (HCV) agents has involved the synthesis of a variety of 2,6-modified purine 2'-C-methylribonucleosides. nih.govnih.gov Studies have explored how different substituents at these positions affect steric, electronic, and hydrogen-bonding interactions, which are critical for recognition by the HCV NS5B polymerase. nih.gov The 6-position is often modified with amino or methoxy (B1213986) groups, which can be introduced via nucleophilic substitution of a 6-chloro precursor. researchgate.netnih.gov

Table 2: Biological Activity of Selected 2,6,9-Trisubstituted Purine Derivatives

| Compound | C-2 Substituent | C-6 Substituent | N-9 Substituent | Activity (IC₅₀ on HL-60 cells) | Citation |

|---|---|---|---|---|---|

| 7h | H | 4-(4-chlorophenyl)piperazin-1-yl | Cyclohexyl | 0.05 µM | nih.gov |

Note: This table highlights a specific compound from a larger study to illustrate the potent activity achievable with specific substitutions at C-2, C-6, and N-9.

Correlation between Molecular Features and Biological Potency/Specificity

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are essential for understanding the link between a molecule's features and its biological effects. biolmolchem.comresearchgate.net These studies correlate physicochemical descriptors with observed potency, providing predictive models for designing new compounds.

In an analysis of 2,6,9-trisubstituted purines, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) were conducted to understand the structural requirements for antitumor activity. nih.gov The models revealed that steric properties had a greater influence on cytotoxicity than electronic properties, contributing approximately 70% and 30%, respectively. nih.gov This finding suggests that the size and shape of the substituents at the C-2, C-6, and N-9 positions are primary determinants of the compounds' anticancer effects. nih.gov

A different line of research investigating polar compounds that induce differentiation in human promyelocytic leukemia cells found a strong linear relationship between the molecular weight of a compound and the logarithm of the concentration required for optimal differentiation. nih.gov This correlation was predictive for a range of compounds, indicating that for this specific biological endpoint, molecular size is a key determinant of potency. nih.gov Such relationships, while not universally applicable, highlight that fundamental molecular properties can be directly linked to biological function. nih.govrsc.org

Elucidation of Key Pharmacophoric Elements

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For purine derivatives, these models are crucial for designing potent and selective ligands.

For inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a key enzyme in DNA repair, studies have shown that lipophilic purine nucleosides are a promising class of compounds. mdpi.com The pharmacophoric features include the purine core, a glycosidic bond to a sugar moiety, and, critically, bulky aromatic substituents. mdpi.com These bulky groups appear essential for the Tdp1 inhibitory effect. mdpi.com

In the context of histamine H3 receptor (H3R) ligands, a common pharmacophore has been proposed that consists of three main parts: a basic moiety, a linker (often an alkyl chain), and an aromatic region attached to a hydrophobic scaffold, such as the purine ring. nih.gov The purine ring itself contributes to enhanced affinity through specific interactions, such as hydrogen bonding between the N-7 nitrogen and key amino acid residues in the receptor binding site. nih.gov This detailed understanding of the necessary structural elements allows for the targeted design of new molecules with high potency and specificity. nih.gov

Molecular Mechanisms of Biological Activity in Vitro and Preclinical Focus

Enzyme Modulation and Inhibition Studies

9-Cyclohexyl-3,9-dihydro-6h-purin-6-one, owing to its structural similarity to endogenous purines like hypoxanthine (B114508) and guanine (B1146940), has been investigated for its potential to interact with and modulate the activity of various enzymes that utilize purines as substrates or cofactors.

Purine (B94841) Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. Inhibition of PNP is a therapeutic strategy for certain autoimmune diseases and cancers. Studies on various N(9)-substituted purine analogs have shed light on the potential inhibitory mechanism of this compound.

Research on a series of N(9)-acyclonucleosides and 9-(phosphonoalkyl)hypoxanthines has demonstrated that these compounds often act as competitive inhibitors of PNP. nih.govnih.gov They are thought to bind to the active site of the enzyme, competing with the natural nucleoside substrates like inosine (B1671953) and guanosine (B1672433). nih.gov The binding is facilitated by the purine moiety, while the substituent at the N9 position influences the affinity and specificity of the interaction. For instance, studies with calf spleen PNP have shown that the enzyme can bind hypoxanthine intermediates tightly. epa.gov While direct kinetic data for this compound is not extensively published, the established mechanism for other 9-substituted hypoxanthines suggests that it likely acts as a competitive inhibitor of PNP. The bulky cyclohexyl group at the N9 position is expected to occupy a hydrophobic pocket within the enzyme's active site, thereby preventing the binding of the natural substrate. The inhibition of PNP is a promising approach for conditions like sickle cell disease, where increased PNP activity is observed. confex.com

A significant area of investigation for purine analogs is their potential as kinase inhibitors. Many kinases have an ATP-binding site that can be targeted by small molecules structurally similar to the adenine (B156593) moiety of ATP. Research on 2,7,9-trisubstituted purin-8-ones has revealed that compounds with a cyclohexyl group at the 9-position of the purine ring are potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and FMS-like Tyrosine Kinase 3 (FLT3). nih.gov

These purine derivatives are designed to act as ATP-competitive inhibitors. nih.govresearchgate.netnih.govfigshare.com The purine core mimics the adenine of ATP, forming key hydrogen bonds within the kinase's ATP-binding pocket. The substituents at various positions on the purine ring, including the cyclohexyl group at the 9-position, contribute to the inhibitor's potency and selectivity by interacting with specific regions of the ATP-binding site. researchgate.net For example, in a study of 2,7,9-trisubstituted 8-oxopurines, the size of the cycloalkyl moiety at the N9 position influenced the anti-kinase potency, with larger rings sometimes leading to slight improvements in activity against CDK4. nih.gov The lead compound from a series of 2,6,9-trisubstituted purines demonstrated nanomolar activity against FLT3 and selectively blocked the proliferation of AML cell lines with FLT3-ITD mutations. nih.gov

Table 1: Kinase Inhibitory Activity of a Structurally Related 9-Cyclohexyl-Purine Derivative

| Kinase Target | Compound (Structure) | IC₅₀ (nM) | Notes |

| CDK4 | 2-((4-(piperazin-1-yl)phenyl)amino)-7-methyl-9-cyclohexyl-7,9-dihydro-8H-purin-8-one | 83 | Potent inhibition observed. nih.gov |

| FLT3-ITD | 2-((4-(piperazin-1-yl)phenyl)amino)-7-methyl-9-cyclohexyl-7,9-dihydro-8H-purin-8-one | 110 | Significant inhibitory activity. nih.gov |

This table presents data for a structurally related compound to illustrate the potential kinase inhibitory profile of 9-cyclohexyl-purine derivatives.

Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a key second messenger in numerous signaling pathways. Some purine derivatives have been shown to modulate the activity of these enzymes. For instance, a study on a series of 9-substituted adenine derivatives, including 9-cyclopentyladenine, demonstrated inhibitory effects on adenylyl cyclase activity in human blood platelets. nih.gov These compounds inhibited the prostaglandin (B15479496) E1 (PGE1)-stimulated elevation of cAMP in a concentration-dependent manner. nih.gov

While the subject compound is a hypoxanthine derivative, the findings for 9-substituted adenines suggest that the 9-cyclohexyl-purine scaffold has the potential to interact with the regulatory sites of adenylyl cyclase. It is plausible that this compound could act as an inhibitor of adenylyl cyclase, thereby modulating cAMP-dependent signaling pathways. The trafficking of certain adenylyl cyclase isoforms, such as AC9, is regulated by G proteins and can be influenced by GPCR activation. elifesciences.org

The structural resemblance of this compound to endogenous purines suggests it may interact with other purine-dependent enzymes. Two such enzymes are xanthine (B1682287) oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Xanthine Oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.comnih.govwikipedia.orgnih.gov Inhibition of XO is a primary treatment for hyperuricemia and gout. wikipedia.org Allopurinol, a purine analog, is a well-known inhibitor of XO. mdpi.com Given that this compound is a hypoxanthine derivative, it is a candidate for interaction with the active site of XO. Natural flavonoids have also been identified as inhibitors of this enzyme. wikipedia.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway, responsible for converting hypoxanthine and guanine back into nucleotides. wikipedia.orgnih.gov Inhibitors of HGPRT are of interest as potential therapeutic agents. nih.gov Studies on transition state analogue inhibitors of HGPRT have shown that modifications to the purine base and the ribose moiety can lead to potent and selective inhibition. nih.govresearchgate.net While specific studies on this compound are lacking, its hypoxanthine core suggests a potential for interaction with the HGPRT active site.

Receptor Interaction and Ligand Binding Studies

In addition to its effects on enzymes, this compound and related compounds have been evaluated for their ability to bind to and modulate the activity of purinergic receptors, particularly the adenosine (B11128) receptors.

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. There are four subtypes: A1, A2A, A2B, and A3. The affinity and activity of ligands at these receptors are highly dependent on the substituents on the purine ring.

Studies on N6-substituted adenosine analogs have highlighted the importance of the N6-position for high-affinity binding, with N6-cyclohexyladenosine being a potent A1 adenosine receptor agonist. nih.gov However, research on 9-substituted purines has revealed that these compounds can also exhibit significant affinity for adenosine receptors, often acting as antagonists. A study of 9-ethylpurine derivatives showed that substitutions at the 2-, 6-, and 8-positions of the purine ring could modulate affinity and selectivity for the different adenosine receptor subtypes. nih.gov For example, 8-bromo-9-ethyladenine (B1234844) displayed high affinity for A2A and A2B receptors. nih.gov Another study on trisubstituted adenine derivatives identified compounds with a phenyl group at the 8-position and alkyl groups at the N6 and 9-positions as selective antagonists of the human A1 adenosine receptor (hA1AR). ed.ac.uk Specifically, N,9-dicyclopentyl-8-phenyl-9H-purin-6-amine showed high binding affinity and antagonist activity at the hA1AR. ed.ac.uk

While direct binding data for this compound across all adenosine receptor subtypes is limited, the existing structure-activity relationships for 9-substituted purines suggest it is a plausible ligand for these receptors. The cyclohexyl group at the 9-position could confer a specific binding profile, potentially leading to antagonist activity. The lack of a substituent at the N6 position, which is often crucial for agonist activity, further supports the likelihood of antagonistic properties. The A2B receptor, in particular, is involved in a wide range of physiological and pathological processes, and its modulation by purine analogs is an active area of research. nih.govnih.govebi.ac.uk Similarly, the A3 receptor presents a unique pharmacological profile and is a target for the development of selective ligands. nih.govnih.gov

Information regarding the biological activity of this compound is not available in the public domain.

Following a comprehensive search for scientific literature pertaining to the chemical compound This compound , it has been determined that there is insufficient publicly available data to generate the requested article according to the specified outline.

Extensive searches were conducted using the compound's chemical name, synonyms such as 9-cyclohexylhypoxanthine, and its CAS number (1016-03-1). These searches aimed to uncover research findings related to its molecular mechanisms, including interactions with G-Protein Coupled Receptors (GPCRs), effects on cellular pathways such as proliferation and apoptosis, potential inhibition of mycobacterial enzymes like DprE1, and any mechanistic insights from in vivo animal studies.

The search did reveal that the compound is documented as an antagonist of the Adenosine A1 receptor, which is a type of GPCR. However, no further details regarding the nature of this interaction, its downstream effects, or any of the other topics mandated by the article outline (cell viability, apoptosis, DprE1 inhibition, etc.) could be located in published scientific literature.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content inclusions. The creation of such an article would require access to proprietary research data or studies that have not been made public.

Computational and Theoretical Chemical Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For purine (B94841) derivatives like 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one, docking studies are crucial for identifying potential protein targets and understanding the molecular basis of their activity.

In a representative docking study of a 9-cyclohexylpurine derivative with a hypothetical kinase, the following interactions might be observed:

| Interaction Type | Ligand Atom/Group | Protein Residue (Example) |

| Hydrogen Bond | O6 (carbonyl) | Backbone NH of Valine |

| Hydrogen Bond | N1 | Sidechain OH of Threonine |

| Hydrophobic Interaction | Cyclohexyl Ring | Phenylalanine, Leucine, Isoleucine |

| Pi-Alkyl Interaction | Purine Ring | Alkyl sidechain of Alanine |

These interactions are critical for the stability of the ligand-protein complex. The specific geometry and energy of these interactions can be quantified to rank potential drug candidates. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. researchgate.netacs.org For this compound, these calculations can determine its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The electronic structure dictates the molecule's reactivity and interaction with biological targets. For example, the distribution of electrostatic potential on the molecular surface can identify regions prone to electrophilic or nucleophilic attack. In purine derivatives, the nitrogen and oxygen atoms typically exhibit negative electrostatic potential, making them likely sites for hydrogen bonding. iosrjournals.org

A comparison of calculated bond lengths and angles with experimental data from X-ray crystallography of similar compounds helps validate the computational model. scivisionpub.com The energy gap between the HOMO and LUMO is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Representative Quantum Chemical Properties for a 9-Substituted Purine Derivative:

| Parameter | Calculated Value (Illustrative) | Significance |

| Energy of HOMO | -6.5 eV | Relates to the ability to donate electrons |

| Energy of LUMO | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can assess the conformational stability of this compound both in solution and within a protein's binding site.

For the cyclohexyl group, MD simulations can explore its different conformations (e.g., chair, boat) and their impact on binding. The stability of the key hydrogen bonds and hydrophobic interactions identified in docking can be monitored throughout the simulation. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often calculated to assess the stability of the complex. researchgate.net

Furthermore, MD simulations can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. These simulations can also provide insights into the kinetics of binding, such as the association and dissociation rates of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like 9-substituted purines, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives.

A 2D-QSAR study on purine derivatives acting as kinase inhibitors, for example, might identify key molecular descriptors that influence their inhibitory activity. researchgate.net These descriptors can include electronic, steric, and hydrophobic parameters. A typical QSAR equation might look like:

pIC50 = c0 + c1LogP + c2TPSA + c3*MolecularWeight

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, TPSA is the topological polar surface area, and the 'c' values are coefficients determined from the regression analysis. Such models have shown that steric properties can be highly influential in the cytotoxicity of purine derivatives. nih.gov

Computational Prediction of Biological Targets and Pathways

Various computational tools can predict the likely biological targets of a small molecule based on its chemical structure. For this compound, these methods would compare its structure to libraries of known active compounds. This can generate a list of potential protein targets, which can then be prioritized for experimental validation.

Target prediction analyses for purine-like molecules often suggest involvement in pathways related to nucleotide metabolism and cell signaling. genome.jpnih.gov For instance, tools like SwissTargetPrediction might suggest that a purine derivative could interact with kinases, polymerases, or G-protein coupled receptors. nih.gov This is because the purine core is a common motif in endogenous ligands for these proteins. researchgate.net Such predictions provide a valuable starting point for experimental investigations into the compound's mechanism of action.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purification in Research (e.g., HPLC, LC-MS, GC-MS)

Chromatographic methods are indispensable for the isolation and purification of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one from reaction mixtures and for its quantification in various matrices. The choice of technique depends on the sample complexity, the required purity, and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of purine (B94841) derivatives. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (often C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the cyclohexyl group, this compound is expected to be more hydrophobic than unsubstituted purines, leading to longer retention times on a C18 column. The inclusion of modifiers such as formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution by suppressing the ionization of the purine ring. frontiersin.orgresearchgate.net A photodiode array (PDA) detector is often used to monitor the elution, allowing for spectral analysis of the separated components. frontiersin.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and selectivity for the analysis of purine analogs in complex biological samples. mdpi.com This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. For this compound, electrospray ionization (ESI) is a suitable method to generate gas-phase ions. The mass spectrometer can then determine the mass-to-charge ratio (m/z) of the parent ion and, in MS/MS mode, its fragmentation pattern. This provides a high degree of confidence in the identification and quantification of the compound, even at very low concentrations. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of purine derivatives, although it often requires chemical derivatization to increase the volatility and thermal stability of the analytes. Derivatizing agents can react with the active hydrogens on the purine ring, making the molecule more amenable to GC analysis. While less common than LC-based methods for this class of compounds, GC-MS can provide high-resolution separation and sensitive detection.

The following table provides an illustrative example of HPLC conditions that could be adapted for the analysis of N9-substituted purine derivatives like this compound.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile in water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectrophotometric and Spectroscopic Methods for Quantification in Biological Matrices (for research purposes)

Spectrophotometric and spectroscopic techniques are fundamental for the quantification of this compound in various research applications, particularly in biological matrices where direct measurement is required.

UV-Visible Spectrophotometry is a widely accessible method for quantifying purine derivatives. Purines exhibit characteristic UV absorbance due to their aromatic ring system. For this compound, the wavelength of maximum absorbance (λmax) would need to be determined experimentally, but it is expected to be in the range of 250-280 nm, typical for purine analogs. Quantification is achieved by measuring the absorbance of a solution at the λmax and applying the Beer-Lambert law, which relates absorbance to concentration. This method is straightforward and cost-effective, but it can be susceptible to interference from other UV-absorbing compounds in complex biological samples, often necessitating a prior purification step.

Fluorescence Spectroscopy , while not universally applicable to all purine derivatives, can offer higher sensitivity and selectivity than UV-Vis spectrophotometry if the compound of interest is fluorescent or can be derivatized with a fluorescent tag. The intrinsic fluorescence of this compound would need to be evaluated.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR) and carbon-13 (¹³C NMR) NMR, is primarily used for structural elucidation but can also be employed for quantitative purposes (qNMR). By integrating the signals of the analyte against a known concentration of an internal standard, the concentration of this compound can be determined with high accuracy and precision, without the need for a calibration curve specific to the analyte.

Below is a table summarizing the principles of these spectroscopic methods for quantification.

| Method | Principle | Advantages | Limitations |

| UV-Visible Spectrophotometry | Measures the absorbance of UV-Vis light by the purine ring. | Simple, rapid, cost-effective. | Potential for interference from other absorbing species. |

| Fluorescence Spectroscopy | Measures the emission of light from the compound after excitation at a specific wavelength. | High sensitivity and selectivity. | Compound must be fluorescent or derivatized. |

| Quantitative NMR (qNMR) | Relates the integral of an NMR signal to the number of nuclei, allowing for concentration determination against a standard. | High accuracy, no need for identical standard, provides structural information. | Lower sensitivity compared to other methods, requires more expensive instrumentation. |

Assay Development for Enzyme Activity and Receptor Binding Studies

To investigate the biological effects of this compound, the development of specific assays to measure its interaction with enzymes and receptors is essential.

Enzyme Activity Assays are designed to determine if this compound acts as an inhibitor or activator of a particular enzyme. For instance, many purine analogs are known to target kinases or enzymes involved in purine metabolism. nih.gov An assay could be developed to measure the activity of a target enzyme in the presence and absence of the compound. The activity can be monitored by measuring the rate of substrate consumption or product formation. This is often achieved using a spectrophotometric or fluorometric readout. For example, if the enzyme produces a colored or fluorescent product, the change in absorbance or fluorescence over time can be measured. The results can be used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Receptor Binding Assays are employed to quantify the affinity of this compound for a specific receptor. nih.govnih.gov Radioligand binding assays are a common format. In this setup, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured. From this competition binding data, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. Non-radioactive methods, such as those based on fluorescence polarization or surface plasmon resonance, are also available and offer advantages in terms of safety and ease of use.

The following table outlines key parameters in the development of such biological assays.

| Assay Type | Key Parameters to Optimize | Typical Readout | Information Gained |

| Enzyme Activity Assay | Enzyme concentration, substrate concentration, buffer conditions, incubation time, detection method. | Spectrophotometry, fluorometry, luminescence. | IC50 (potency of inhibition), mechanism of inhibition. |

| Receptor Binding Assay | Receptor concentration, radioligand concentration, non-specific binding, incubation time and temperature. | Scintillation counting (for radioligands), fluorescence, surface plasmon resonance. | Ki (binding affinity), receptor selectivity. |

Future Research Directions and Mechanistic Potential

Exploration of Novel Derivatization Strategies

The chemical architecture of 9-Cyclohexyl-3,9-dihydro-6H-purin-6-one is amenable to a wide array of synthetic modifications. Future derivatization strategies will be essential for building comprehensive structure-activity relationships (SAR) and fine-tuning the compound's properties. mdpi.comnih.gov The purine (B94841) ring system and its substituents are primary candidates for chemical alteration to generate libraries of novel analogs. nih.gov

Key strategic modifications will likely target several positions on the molecule. For instance, functional group alterations on the cyclohexyl ring could modulate the compound's lipophilicity and steric interactions within target binding sites. Furthermore, substitutions at various positions on the purine core are known to dramatically influence the biological profiles of this class of molecules. Purine analogs, as a group, include a wide range of derivatives such as thiopurines, where a sulfur atom replaces an oxygen, and nucleoside analogs, where a sugar moiety is attached. wikipedia.org The systematic exploration of such changes could lead to derivatives with enhanced potency, selectivity, or novel mechanisms of action.

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Potential Substituents/Modifications | Scientific Rationale |

| Purine C2-Position | Halogens, small alkyl groups, amines | To probe for key interactions within a target's binding pocket and alter electronic properties. |

| Purine C8-Position | Aryl groups, heteroaryls | To extend the molecule into new regions of a binding site and explore pi-stacking interactions. |

| Purine N7-Position | Alkylation, arylation | To modulate the hydrogen bonding capacity and overall topology of the purine system. |

| Cyclohexyl Ring | Hydroxyl, amino, or keto groups | To introduce points for hydrogen bonding and alter the compound's solubility and pharmacokinetic properties. |

| Core Scaffold | Replacement of C6-ketone with amine or thiol | To create fundamentally different purine analogs (e.g., adenines, thiopurines) with potentially distinct target profiles. wikipedia.org |

Identification of Additional Molecular Targets

A crucial area of future research is the definitive identification of the molecular targets of this compound. Purine analogs are classified as antimetabolites and are known to interfere with DNA replication and nucleotide metabolism by mimicking natural purines. wikipedia.org This suggests that potential targets could include enzymes involved in the de novo purine biosynthesis pathway or DNA processing enzymes. nih.govfrontiersin.orgwikipedia.org For example, some purine analogs are known to inhibit enzymes like DNA polymerase and DNA ligase I. wikipedia.org

To move from putative to confirmed targets, several advanced experimental approaches can be employed. These unbiased, system-wide techniques are designed to identify protein-small molecule interactions directly within a complex biological sample.

Table 2: Methodologies for Molecular Target Identification

| Methodology | Description | Potential Outcome for this compound |

| Affinity Chromatography | The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from cell extracts. Captured proteins are identified via mass spectrometry. | Identification of direct binding partners, including high-affinity enzymes or regulatory proteins. |

| Chemical Proteomics | A photoreactive or clickable tag is incorporated into the compound's structure. This probe is used to treat cells, and upon activation (e.g., by UV light), it covalently links to nearby proteins, which are then isolated and identified. | Capturing both direct and closely associated proteins within a cellular context, providing mechanistic clues. |

| Computational Docking | The 3D structure of the compound is computationally modeled and "docked" into the binding sites of a library of known protein structures to predict binding affinity. | Generation of a prioritized list of potential targets for subsequent experimental validation. |

These efforts are critical for establishing a clear mechanism of action and could reveal unexpected therapeutic opportunities. nih.gov

Advancements in Synthetic Efficiency and Scalability for Research Materials

To facilitate the extensive biological studies required for drug discovery and development, the availability of a robust and scalable synthetic route is essential. While initial syntheses may be suitable for producing milligram or gram quantities for preliminary screening, larger-scale studies demand more efficient and cost-effective production methods. Future research in chemical development will need to address these challenges.

Table 3: Strategies for Enhancing Synthetic Scalability

| Strategy | Description | Advantage for Research Supply |

| Route Optimization | Re-evaluating the entire synthetic sequence to identify more efficient disconnections, alternative starting materials, or more reliable reactions. | Lowers the cost of goods, reduces waste, and increases overall throughput. |

| Process Chemistry | Fine-tuning reaction parameters such as temperature, concentration, catalysts, and solvents for optimal performance on a larger scale. | Ensures consistent product quality, improves safety margins, and maximizes yield. |

| Flow Chemistry | Performing reactions in a continuous stream through a reactor rather than in a traditional batch flask. | Offers superior control over reaction conditions, enhances safety, and allows for easier scaling by extending run time. |

These advancements are a prerequisite for moving the compound from a laboratory curiosity to a viable research tool for in-depth preclinical evaluation.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully grasp the biological impact of this compound, a systems biology approach that integrates multiple layers of biological information is necessary. nih.govresearchgate.net Such an approach moves beyond a single target to create a comprehensive map of the cellular response to the compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover the complex network of pathways perturbed by the compound's activity. nih.govmdpi.com

This integrated analysis can reveal downstream effects of the primary target engagement, identify potential mechanisms of resistance, and discover biomarkers that could predict response. mdpi.com For example, studies on other compounds have successfully used multi-omics data to understand their mechanisms and identify new therapeutic uses. oup.com This approach can provide profound insights into how a cell's entire system, from its genes to its metabolites, adapts to the presence of the compound. nih.gov

Table 4: Application of Multi-Omics Technologies

| Omics Field | Data Generated | Mechanistic Insight Provided |

| Transcriptomics (RNA-seq) | Changes in messenger RNA (mRNA) expression levels across the entire genome. | Reveals which genes and signaling pathways are activated or suppressed in response to the compound. mdpi.com |

| Proteomics | Changes in the abundance and post-translational modifications of thousands of proteins. | Provides a direct view of the cellular machinery being altered, confirming the functional consequences of transcriptomic changes. nih.gov |

| Metabolomics | Changes in the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides). | Uncovers shifts in the cell's metabolic state, which can highlight dependencies on specific metabolic pathways like purine metabolism. nih.govnih.gov |

By constructing a regulatory network from these integrated datasets, a more complete and predictive model of the compound's action can be developed, guiding future research and development efforts. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 9-Cyclohexyl-3,9-dihydro-6H-purin-6-one, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis of purine derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous purine syntheses, 9-alkyl-2,6-dichloro-9H-purine intermediates are reacted with amines under reflux in solvents like 1-butanol, using DIPEA (N,N-diisopropylethylamine) as a base to facilitate substitution at the C2 and C6 positions . Optimization strategies include:

- Molar Ratios : Adjusting stoichiometry of reactants (e.g., amine:purine molar ratios of 1:2 to 1:5) to minimize side products.

- Temperature : Heating at 110°C for 12–24 hours to ensure complete reaction.

- Purification : Column chromatography with chloroform/acetone (4:1) to isolate pure products .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclohexyl group integration. For example, cyclohexyl protons appear as multiplet signals at δ 1.28–1.93 ppm in DMSO-d6 .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., observed m/z 475.2452 vs. calculated 475.2445) .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N percentages .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C in inert atmospheres to prevent degradation.

- Moisture : Use desiccants to avoid hydrolysis, as purine derivatives are often hygroscopic.

- Light Exposure : Amber vials to prevent photochemical decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of purine derivatives like this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., enzyme inhibition assays at fixed pH and temperature).

- Analytical Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with retention time (tR) comparisons (e.g., tR = 16.862 min for pure compounds) to confirm sample integrity .

- Meta-Analysis : Cross-reference data from authoritative databases like PubChem or NIST to identify consensus trends .

Q. What strategies are effective for synthesizing metal complexes with this compound?

- Methodological Answer : Coordination chemistry approaches include:

- Ligand Design : Utilize the N7 and N9 positions of the purine ring as binding sites for metals like Cu(II).

- Reaction Media : Aqueous solutions at pH ~5 for sulfate complexes (e.g., [{Cu(ligand)(H2O)3}2(µ-SO4)2]) vs. methanol for nitrate complexes .

- Characterization : Single-crystal X-ray diffraction and thermogravimetric analysis (TGA) to confirm coordination geometry and thermal stability .

Q. How can researchers design experiments to study the interaction of this compound with enzyme targets?

- Methodological Answer : Key steps include:

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition constants (Ki) under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Computational models (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .

Data Reporting and Safety

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- First Aid : Immediate medical consultation for accidental ingestion or inhalation, with SDS (Safety Data Sheet) provided to healthcare personnel .

Q. How should researchers document experimental procedures and data for publication?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure:

- Methods Section : Detail reaction conditions (solvents, catalysts, temperatures), purification steps, and instrumentation parameters (e.g., NMR frequency, HPLC gradients).

- Data Reproducibility : Include raw spectral data (e.g., NMR shifts, HRMS spectra) in supplementary materials.

- References : Cite primary sources (e.g., synthetic protocols from peer-reviewed journals) to enhance credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.